molecular formula C12H11FN6O3 B336008 2-FLUORO-N'~1~-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE

2-FLUORO-N'~1~-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B336008
M. Wt: 306.25 g/mol
InChI Key: XUSHTQUNTRJONN-OVCLIPMQSA-N
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Description

2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide is a complex organic compound that features a combination of fluorine, nitro, triazole, and benzohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide typically involves multiple steps. One common route includes the reaction of 2-fluorobenzohydrazide with 3-nitro-1H-1,2,4-triazole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro and triazole groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C12H11FN6O3

Molecular Weight

306.25 g/mol

IUPAC Name

2-fluoro-N-[(E)-1-(3-nitro-1,2,4-triazol-1-yl)propan-2-ylideneamino]benzamide

InChI

InChI=1S/C12H11FN6O3/c1-8(6-18-7-14-12(17-18)19(21)22)15-16-11(20)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H,16,20)/b15-8+

InChI Key

XUSHTQUNTRJONN-OVCLIPMQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1F)/CN2C=NC(=N2)[N+](=O)[O-]

SMILES

CC(=NNC(=O)C1=CC=CC=C1F)CN2C=NC(=N2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1F)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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